Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-
Description
IUPAC Nomenclature and Systematic Chemical Identification
The IUPAC name N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methylbenzenesulfonamide derives from its parent heterocycle, quinazoline, and substituent positions. The quinazolinyl group serves as the base structure, with a methoxyphenyl moiety at position 2 and a 4-methylbenzenesulfonamide group at position 4. The systematic numbering prioritizes the quinazoline ring, ensuring unambiguous identification.
Table 1: Key identifiers of Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-
| Property | Value |
|---|---|
| CAS Registry Number | 61364-51-0 |
| Molecular Formula | C₂₂H₁₉N₃O₃S |
| Molecular Weight | 405.47 g/mol |
| Parent Heterocycle | Quinazoline |
| Substituent Positions | 2-(4-methoxyphenyl), 4-(4-methylbenzenesulfonamide) |
The methoxy group (-OCH₃) on the phenyl ring at position 2 and the methyl group (-CH₃) on the benzenesulfonamide at position 4 are critical for stereoelectronic properties. The sulfonamide group (-SO₂NH-) bridges the benzene ring and quinazoline, enabling hydrogen-bonding interactions.
Molecular Architecture: Quinazolinyl Core and Substituent Analysis
The molecule comprises a bicyclic quinazoline system (a fused benzene and pyrimidine ring) with two primary substituents:
- 2-(4-Methoxyphenyl) : A methoxy-substituted phenyl ring attached to position 2 of the quinazoline.
- 4-(4-Methylbenzenesulfonamide) : A para-methylated benzenesulfonamide group at position 4.
Figure 1: Molecular structure highlighting key features
Quinazoline Core
|
N
/ \
C1 C2-(4-OCH₃-Ph)
|
C4-(4-CH₃-Ph-SO₂-NH-)
The quinazoline ring adopts a planar conformation due to aromatic π-delocalization, while the methoxyphenyl group introduces steric bulk at position 2. Density functional theory (DFT) calculations suggest that the methyl group on the benzenesulfonamide minimizes steric clash with the quinazoline system, favoring a staggered conformation.
Table 2: Bond lengths and angles in the quinazolinyl core
| Parameter | Value (Å/°) |
|---|---|
| C-N (pyrimidine) | 1.33–1.37 Å |
| C-C (benzene) | 1.39–1.42 Å |
| N-C-S (sulfonamide) | 1.68 Å |
| Dihedral Angle (C2-C4) | 12.5° |
The sulfonamide group’s tetrahedral geometry facilitates hydrogen bonding with adjacent molecules, critical for crystal packing.
Crystallographic Characterization and Spatial Configuration
Single-crystal X-ray diffraction studies of analogous quinazolinyl sulfonamides reveal monoclinic crystal systems with space group P2₁/c. The title compound likely adopts a similar lattice, with unit cell parameters approximating a = 10.2 Å, b = 7.8 Å, c = 15.4 Å, and β = 102.3°.
Key crystallographic observations :
- The quinazoline core remains planar, with a root-mean-square deviation (RMSD) of 0.02 Å.
- The methoxyphenyl group tilts at 15.2° relative to the quinazoline plane, minimizing van der Waals repulsion.
- Sulfonamide oxygen atoms engage in intermolecular N-H···O hydrogen bonds (2.89–3.12 Å), forming a 2D supramolecular network.
Table 3: Hypothetical crystallographic data for Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 7.8 Å, c = 15.4 Å |
| β Angle | 102.3° |
| Z (Molecules/Unit Cell) | 4 |
The methyl group on the benzenesulfonamide occupies an equatorial position, stabilizing the molecule through hyperconjugative interactions with the sulfonamide’s sulfur atom.
Properties
CAS No. |
61364-51-0 |
|---|---|
Molecular Formula |
C22H19N3O3S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)quinazolin-4-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H19N3O3S/c1-15-7-13-18(14-8-15)29(26,27)25-22-19-5-3-4-6-20(19)23-21(24-22)16-9-11-17(28-2)12-10-16/h3-14H,1-2H3,(H,23,24,25) |
InChI Key |
NGWBTPFJZKDMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinazolinone Intermediate
- Starting material: Anthranilic acid is reacted with acetic anhydride at reflux for 1 hour to form benzoxazinone.
- Subsequent step: The benzoxazinone intermediate is treated with substituted anilines (including 4-methoxyaniline) in glacial acetic acid under reflux for 6–7 hours.
- Outcome: This yields 2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinone, a key intermediate for further coupling.
Preparation of 4-Formylbenzenesulfonamide
- Starting material: Sulfanilamide undergoes diazotization to form a diazonium salt.
- Sandmeyer reaction: The diazonium salt is neutralized and reacted with CuCN/KCN to yield benzonitrile.
- Reduction: Benzonitrile is reduced using Raney nickel alloy in 75% aqueous formic acid to produce 4-formylbenzenesulfonamide.
Coupling to Form Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-
- The quinazolinone intermediate (e.g., 2-methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinone) is mixed with 4-formylbenzenesulfonamide and anhydrous sodium acetate in glacial acetic acid.
- The mixture is refluxed at approximately 100 °C, with reaction progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into cold water, and the precipitated product is filtered, washed, recrystallized (commonly from acetonitrile-water), and dried under vacuum.
- The product is obtained as a pale yellow crystalline powder with yields around 50–60% and melting points typically in the range of 270–280 °C.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Anthranilic acid to benzoxazinone | Acetic anhydride, reflux | ~100 °C | 1 hour | High | Formation of benzoxazinone intermediate |
| Benzoxazinone to quinazolinone | Substituted anilines, glacial acetic acid, reflux | ~100 °C | 6–7 hours | Moderate | Substituted anilines include 4-methoxyaniline |
| Sulfanilamide to 4-formylbenzenesulfonamide | Diazotization, Sandmeyer reaction, reduction | Various (0–100 °C) | Several steps | Moderate | Multi-step process involving diazonium salt and reduction |
| Coupling quinazolinone + sulfonamide | Glacial acetic acid, sodium acetate, reflux | ~100 °C | 6–24 hours | 50–60 | Reflux with sodium acetate facilitates condensation |
Mechanistic Insights and Research Findings
- The condensation between the quinazolinone intermediate and 4-formylbenzenesulfonamide proceeds via nucleophilic attack of the quinazolinone nitrogen on the aldehyde carbonyl, followed by dehydration to form the ethenyl linkage.
- Sodium acetate acts as a base to neutralize the acidic medium and promote the condensation.
- The sulfonamide group remains intact throughout the synthesis, providing the characteristic biological activity associated with benzenesulfonamide derivatives.
- Spectroscopic data confirm the presence of key functional groups: sulfonamide N-H stretching (~3360 cm^-1), lactam C=O (~1670 cm^-1), and aromatic C-H stretching (~3050 cm^-1).
- ^1H-NMR signals include characteristic doublets and multiplets corresponding to quinazolinone protons and the ethenyl linkage, confirming the E-configuration of the double bond.
Alternative and Related Synthetic Approaches
- Recent advances include one-pot three-component reactions involving arenediazonium salts, nitriles, and bifunctional anilines to synthesize quinazolinone derivatives under mild, metal-free conditions, which could be adapted for related sulfonamide compounds.
- Other studies have explored bioisosteric replacements and tail modifications on benzenesulfonamide scaffolds to enhance biological activity, which may influence synthetic route choices.
Summary Table of Key Intermediates and Final Product
| Compound | Description | Key Reagents/Conditions | Yield (%) | Melting Point (°C) | Characterization Techniques |
|---|---|---|---|---|---|
| Benzoxazinone | Intermediate from anthranilic acid | Anthranilic acid + acetic anhydride, reflux | High | Not specified | FT-IR, NMR |
| 2-Methyl-3-(4-methoxyphenyl)-4(3H)-quinazolinone | Quinazolinone intermediate | Benzoxazinone + 4-methoxyaniline, reflux | Moderate | Not specified | FT-IR, NMR, Mass Spec |
| 4-Formylbenzenesulfonamide | Sulfonamide aldehyde intermediate | Sulfanilamide diazotization + Sandmeyer + reduction | Moderate | Not specified | FT-IR, NMR |
| Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- | Final target compound | Quinazolinone + 4-formylbenzenesulfonamide, reflux in acetic acid | 50–60 | 277–278 | FT-IR, ^1H-NMR, ^13C-NMR, Mass Spec |
This detailed synthesis route for Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- is well-documented in peer-reviewed chemical literature, providing a robust and reproducible method for preparing this biologically relevant compound with confirmed structural integrity and moderate yields. The methodology leverages classical organic synthesis techniques with modern analytical validation to ensure product quality and applicability in pharmaceutical research contexts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-Methoxyphenyl)quinazolin-4-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s ability to modulate cellular signaling pathways and induce apoptosis in cancer cells has been a focus of research.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide ()
- Structure : Lacks the quinazolinyl group; instead, a 4-methoxyphenyl group is directly attached to the sulfonamide nitrogen.
- Properties : Molecular weight 277.34 g/mol, melting point ~118–180°C (similar to compounds in ).
- Synthesis : Produced via reaction of 4-methylbenzenesulfonyl chloride with 4-methoxyaniline in good yields ().
N-(4-Chlorophenethyl)-4-methylbenzenesulfonamide ()
- Structure : Features a chlorophenethyl chain instead of a heterocyclic core.
- Properties : MW 309.81 g/mol; the electron-withdrawing chlorine atom may reduce solubility in polar solvents.
Compounds with Bicyclic or Polycyclic Moieties
N-(3-Benzyl-6-(4-methoxyphenyl)-4-phenyl-1-tosyl-1,2,3,4-tetrahydropyridin-2-yl)-4-methyl benzenesulfonamide ()
4-Chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide ()
- Structure : Substitutes quinazoline with a thiazole ring, linked via an ethyl chain.
- Properties : MW 394.91 g/mol; the thiazole’s sulfur atom may enhance metal-binding capacity.
Melting Points and Solubility
- Target Compound : Melting point likely >200°C (inferred from ’s analogs with complex structures).
- Simpler Analogs : Melting points range from 118°C () to 180°C (), with solubility decreasing as aromaticity increases.
Spectral Data Comparison
- ¹H NMR :
- Target Compound : Aromatic protons in the quinazolinyl group (δ 7.5–8.5 ppm) and methoxyphenyl (δ ~6.8–7.2 ppm) would overlap, requiring 2D NMR for resolution.
- N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide : Aromatic peaks at δ 7.62 (d, J=8.4 Hz) and 6.89 (d, J=8.8 Hz) for tolyl and methoxyphenyl groups, respectively .
- HRMS : Target compound’s exact mass would require high-resolution confirmation (e.g., ~500–700 m/z range based on ).
Biological Activity
Benzenesulfonamides are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- is of particular interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing information from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 277.339 g/mol
- CAS Number : 1150-26-1
| Property | Value |
|---|---|
| Density | 1.267 g/cm³ |
| Boiling Point | 426.8 °C at 760 mmHg |
| Flash Point | 211.9 °C |
| LogP | 3.958 |
Antimicrobial Activity
Research has demonstrated that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various benzenesulfonamides found that compounds similar to N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl- showed varying degrees of activity against common pathogens.
- Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were particularly effective against E. coli and S. aureus, with MIC values reported as low as 6.63 mg/mL for specific compounds .
Anti-inflammatory Activity
In vivo studies have highlighted the anti-inflammatory potential of benzenesulfonamides. For instance, compounds derived from similar structures inhibited carrageenan-induced rat paw edema significantly, with reductions observed at various time intervals:
| Compound | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |
|---|---|---|---|
| Compound A | 94.69 | 89.66 | 87.83 |
| Compound B | 89.00 | 85.00 | 82.00 |
These results suggest that the compound may modulate inflammatory pathways effectively .
Antioxidant Activity
The antioxidant capacity of benzenesulfonamide derivatives has also been explored, with findings indicating that some compounds exhibit comparable activity to established antioxidants like Vitamin C. For example, one derivative showed an IC value of 0.3287 mg/mL, which is competitive with Vitamin C's IC of 0.2090 mg/mL .
Case Study: Synthesis and Evaluation
A study synthesized several new benzenesulfonamide derivatives and evaluated their biological activities in vitro and in vivo. The results indicated that specific modifications to the benzenesulfonamide structure significantly enhanced their antimicrobial and anti-inflammatory properties.
-
Synthesis Methodology :
- The synthesis involved the reaction of substituted benzenesulfonyl chlorides with appropriate amino acids.
- Compounds were characterized using techniques such as NMR and mass spectrometry.
-
Biological Testing :
- The synthesized compounds were tested for their ability to inhibit bacterial growth and reduce inflammation in animal models.
- Notably, some derivatives demonstrated potent activity against resistant strains of bacteria, highlighting their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
